REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=[O:14])[C:6]([CH3:16])([CH3:15])[C:5]1=[O:17].Cl>CCO>[OH:14][CH:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:4]([CH3:3])[C:5](=[O:17])[C:6]1([CH3:16])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
CN1C(C(C(C2=CC=CC=C12)=O)(C)C)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved into ether
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C(C(N(C2=CC=CC=C12)C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |